molecular formula C14H14F2N2O B2560384 2-(4,4-difluoropiperidine-1-carbonyl)-1H-indole CAS No. 2327283-08-7

2-(4,4-difluoropiperidine-1-carbonyl)-1H-indole

Cat. No.: B2560384
CAS No.: 2327283-08-7
M. Wt: 264.276
InChI Key: IAJACKCNGPTFSL-UHFFFAOYSA-N
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Description

2-(4,4-difluoropiperidine-1-carbonyl)-1H-indole is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with two fluorine atoms and a carbonyl group, attached to an indole moiety. The presence of fluorine atoms often imparts significant biological activity and stability to the compound, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-difluoropiperidine-1-carbonyl)-1H-indole typically involves multiple steps, starting with the preparation of the 4,4-difluoropiperidine intermediate. This intermediate can be synthesized through the fluorination of piperidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The subsequent step involves the acylation of the fluorinated piperidine with an appropriate indole derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-difluoropiperidine-1-carbonyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4,4-difluoropiperidine-1-carbonyl)-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,4-difluoropiperidine-1-carbonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4,4-difluoropiperidine-1-carbonyl)-1H-indole stands out due to its indole moiety, which imparts unique electronic and steric properties. This structural feature enhances its potential for diverse biological activities and makes it a valuable scaffold for drug discovery and development .

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2O/c15-14(16)5-7-18(8-6-14)13(19)12-9-10-3-1-2-4-11(10)17-12/h1-4,9,17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJACKCNGPTFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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